molecular formula C11H22O B14491018 2,6-Dimethylnon-1-EN-4-OL CAS No. 64106-80-5

2,6-Dimethylnon-1-EN-4-OL

Cat. No.: B14491018
CAS No.: 64106-80-5
M. Wt: 170.29 g/mol
InChI Key: BMDAFRRPUFIDPB-UHFFFAOYSA-N
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Description

2,6-Dimethylnon-1-EN-4-OL is an organic compound characterized by the presence of a double bond and a hydroxyl group. This compound is part of the family of alkenes and alcohols, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylnon-1-EN-4-OL can be achieved through several methods. One common approach involves the Grignard reaction, where an alkyl or aryl magnesium halide reacts with a carbonyl compound to form the desired alcohol. For instance, reacting 3,5-dimethylhexanal with an isopropyl magnesium halide can yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves catalytic hydrogenation of precursors such as 2,5,7-trimethyl-4-octen-3-ol or 6,8-dimethyl-3-nonen-2-ol. Catalysts like Raney nickel or palladium on carbon are typically used in these processes .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylnon-1-EN-4-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is often employed.

    Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.

Major Products Formed

    Oxidation: 2,6-Dimethylnon-1-EN-4-one

    Reduction: this compound

    Substitution: 2,6-Dimethylnon-1-EN-4-chloride or 2,6-Dimethylnon-1-EN-4-bromide

Scientific Research Applications

2,6-Dimethylnon-1-EN-4-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethylnon-1-EN-4-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond can participate in various chemical reactions, altering the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2,5,7-Trimethyloctane-3-ol
  • 2,4-Dimethylnonane-8-ol
  • 6,8-Dimethyl-3-nonen-2-ol

Uniqueness

2,6-Dimethylnon-1-EN-4-OL is unique due to its specific structural features, such as the position of the double bond and the hydroxyl group. These characteristics confer distinct reactivity and properties compared to similar compounds .

Properties

CAS No.

64106-80-5

Molecular Formula

C11H22O

Molecular Weight

170.29 g/mol

IUPAC Name

2,6-dimethylnon-1-en-4-ol

InChI

InChI=1S/C11H22O/c1-5-6-10(4)8-11(12)7-9(2)3/h10-12H,2,5-8H2,1,3-4H3

InChI Key

BMDAFRRPUFIDPB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(CC(=C)C)O

Origin of Product

United States

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